1-Benzylpiperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCOAGPVHRUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309117 | |
| Record name | 1-Benzyl-3-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14813-01-5 | |
| Record name | 1-Benzyl-3-hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14813-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylpiperidin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14813-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-Benzyl-3-hydroxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1 Benzylpiperidin 3 Ol and Its Derivatives
Established Synthetic Routes
The synthesis of 1-benzylpiperidin-3-ol can be achieved through several established chemical pathways. These methods range from direct benzylation and hydroxylation of piperidine (B6355638) precursors to more complex, multi-step sequences involving cyclic intermediates.
Reaction of Piperidine/Derivatives with Benzylating Agents and Hydroxylation
A fundamental approach to synthesizing this compound involves the direct modification of a piperidine scaffold. This method is characterized by the introduction of a benzyl (B1604629) group onto the nitrogen atom of the piperidine ring, followed by a hydroxylation step. ontosight.ai An efficient and scalable synthesis can begin with readily available starting materials like pyridine (B92270) and benzyl chloride. researchgate.net The process involves the reduction of the pyridinium (B92312) salt formed from these precursors to generate a tetrahydropyridine (B1245486) derivative. Subsequent multi-stage epoxidation and ring-opening of the resulting epoxide establishes the final amino alcohol structure, demonstrating a practical application of benzylation and hydroxylation steps to achieve the target compound. researchgate.net
Synthesis via 1-benzyl-3-piperidone hydrochloride as Intermediate
An alternative and widely used strategy employs 1-benzyl-3-piperidone as a key intermediate. This ketone precursor is directly reduced to form the desired this compound. The reduction of the ketone at the 3-position is a standard and effective transformation.
A patented method outlines the synthesis of the 1-benzyl-3-piperidone hydrochloride intermediate itself, which inadvertently proceeds through this compound. google.com The process starts with 3-pyridone, which is benzylated. The resulting product is then reduced, for instance with sodium borohydride (B1222165), to yield this compound (referred to as product B in the patent). google.com For the synthesis of the piperidone, this alcohol is then oxidized to the target ketone. google.com However, by stopping the reaction after the reduction step, this compound can be isolated. google.com
| Reaction Step | Description | Reference |
| Benzylation | 3-Pyridone is reacted with a benzylating agent (e.g., benzyl halide). | google.com |
| Reduction | The intermediate is reduced using a reducing agent like sodium borohydride to form this compound. | google.com |
| Isolation | The this compound product is isolated before the subsequent oxidation step. | google.com |
Regio- and Stereoselective Synthesis Approaches
For applications requiring specific isomers, regio- and stereoselective synthetic methods are crucial. These advanced approaches often utilize epoxide intermediates to control the precise spatial arrangement of the hydroxyl group and other substituents on the piperidine ring.
A novel approach for preparing iminosugar analogues involves the use of 1-benzyl-4,5-epoxypiperidine-3-ols as starting materials. arkat-usa.orgresearchgate.net These epoxy alcohols are typically synthesized through the oxidation of 1-benzyl-1,2,3,6-tetrahydropyridin-3-ol trifluoroacetates. arkat-usa.orgresearchgate.netresearchgate.net The subsequent nucleophilic cleavage of these epoxides allows for the regio- and stereoselective introduction of substituents, leading to the formation of highly functionalized piperidine derivatives like 4-substituted 1-benzylpiperidine-3,5-diols. arkat-usa.orgresearchgate.net
The use of lithium perchlorate (B79767) (LiClO₄) as a Lewis acid catalyst has proven highly effective in promoting the regio- and stereoselective ring-opening of piperidine-based epoxides. arkat-usa.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of trans-4-amino-1-benzylpiperidin-3-ols from 1-benzyl-3,4-epoxypiperidines. arkat-usa.orgarkat-usa.orgresearchgate.net The presence of lithium perchlorate facilitates the nucleophilic attack by various amines at the C-4 position of the epoxide ring, ensuring high regioselectivity. researchgate.netarkat-usa.orgarkat-usa.org This method is valued for its mild reaction conditions, typically proceeding at room temperature in acetonitrile (B52724), and its ability to produce high yields of a single diastereomer. arkat-usa.orgresearchgate.net
Table: Nucleophilic Ring Opening of 1-benzyl-3,4-epoxypiperidine
| Nucleophile | Product | Catalyst | Selectivity | Reference |
|---|---|---|---|---|
| Amines (primary, secondary) | trans-4-Amino-1-benzylpiperidin-3-ols | LiClO₄ | Regio- and stereoselective | researchgate.netarkat-usa.org |
The aminolysis of 1-benzyl-3,4-epoxypiperidine is a key reaction for producing valuable aminohydroxylated piperidine derivatives. When catalyzed by Lewis acids, this reaction can proceed with high regio- and stereospecificity. For instance, using reagents prepared from diisobutylaluminum hydride (DIBAL-H) and various amines, the aminolysis of 1-benzyl-3,4-epoxypiperidine yields trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net This outcome is distinct from other Lewis acid-catalyzed reactions that typically yield the trans-4-amino-1-benzylpiperidin-3-ol regioisomer. researchgate.netresearchgate.net The reaction of enantiomerically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine with amines in the presence of lithium perchlorate is an efficient route to enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols, which are important precursors for synthetic analogues of piperidine alkaloids. arkat-usa.orgresearchgate.net
Formation of trans-3-amino-1-benzylpiperidin-4-ols
A significant development in the synthesis of piperidine derivatives is the regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine. This reaction, catalyzed by a Lewis acid, leads to the formation of trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net The process is notable because it contrasts with other Lewis acid-catalyzed reactions that typically yield trans-4-amino-1-benzylpiperidin-3-ols. researchgate.net
The key to this specific outcome is the use of reagents prepared from the interaction of diisobutylaluminum hydride (DIBAL-H), a hard Lewis acid, with primary and secondary amines. researchgate.net This method is performed at room temperature and provides a direct route to trans-3-amino-1-benzylpiperidin-4-ols, which are valuable intermediates for synthesizing stereochemical analogues of the antitumor piperidine alkaloid pseudodistomin D. researchgate.net
Further research has demonstrated the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols through the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with various amines in the presence of lithium perchlorate (LiClO4) in acetonitrile (CH3CN) at room temperature. researchgate.net The absolute stereochemistry of the resulting amino alcohols was confirmed by stereochemical correlation and single-crystal X-ray analysis. researchgate.net
Development of Novel Synthetic Pathways
Efficient and Scalable Synthesis of Stereoisomers
Researchers have also explored the synthesis of 4-substituted 1-benzylpiperidine-3,5-diols, which are iminosugar analogues, through the reaction of 1-benzyl-4,5-epoxypiperidine-3-ols with nucleophiles like benzylamine, thiophenol, and diallylamine (B93489) in the presence of lithium perchlorate. researchgate.netarkat-usa.org This regio- and stereoselective synthesis proceeds through the successive nucleophilic cleavage of the epoxide. researchgate.netarkat-usa.org
Flow Synthesis Approaches and Optimization
While specific details on flow synthesis for this compound are not extensively documented in the provided results, the principles of scalable synthesis are relevant. The development of robust, multi-step syntheses that can be performed on a larger scale, as described for (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, often lays the groundwork for adaptation to flow chemistry. researchgate.netacs.org Flow synthesis offers potential advantages in terms of safety, efficiency, and scalability for the production of such piperidine derivatives.
Synthesis of Chiral Isomers
The synthesis of specific chiral isomers of this compound is crucial for their application in medicinal chemistry, as the biological activity of a molecule is often dependent on its absolute configuration. researchgate.net
(S)-1-Benzylpiperidin-3-ol Synthesis
Detailed synthetic routes specifically targeting (S)-1-benzylpiperidin-3-ol are available from various chemical suppliers. sigmaaldrich.comcymitquimica.com The compound, with IUPAC name (3S)-1-benzyl-3-piperidinol, is typically available as a liquid with a purity of around 98%. sigmaaldrich.com The synthesis of such chiral amines is a significant area of research, with asymmetric hydrogenation being a key method for producing enantiomerically enriched amines. nih.gov
(R)-1-Benzylpiperidin-3-ol Synthesis
Similar to the (S)-isomer, the synthesis of (R)-1-benzylpiperidin-3-ol is of significant interest. The synthesis of related enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols has been achieved with high efficiency. researchgate.net This synthesis starts with an enantiomerically pure epoxide and proceeds with a high degree of stereochemical control. researchgate.net The development of methodologies for the scalable and stereospecific synthesis of such compounds is an active area of research. researchgate.net
Resolution of Racemic Intermediates
The synthesis of specific enantiomers of this compound and its derivatives often proceeds through racemic intermediates, necessitating a resolution step to separate the desired enantiomer from the mixture. wikipedia.org This separation is critical for producing optically active compounds, which are essential in drug development. The two primary strategies employed for this purpose are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Classical Resolution via Diastereomeric Salts
A prevalent and well-established method for resolving racemic amines and alcohols is through their reaction with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These salts, having different physical properties, can then be separated by fractional crystallization. The differing solubilities of the diastereomeric salts allow for the isolation of one diastereomer, which is typically the less soluble one. wikipedia.org Following separation, the pure enantiomer can be recovered by neutralizing the salt. wikipedia.orggoogle.com
Commonly used chiral resolving agents for piperidine derivatives include chiral acids such as tartaric acid and mandelic acid derivatives. google.com For instance, in the synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, a derivative of this compound, the racemic intermediate was effectively resolved by forming a salt with (R)-O-acetyl mandelic acid. researchgate.net Other research has successfully employed resolving agents like di-benzoyl-L-tartaric acid and (S)-mandelic acid. google.com While reliable, this classical method can be labor-intensive.
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution offers a highly selective alternative for obtaining enantiopure compounds. mdpi.com This technique utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity and can catalyze reactions under mild conditions, minimizing issues like isomerization and racemization. nih.gov Lipases are valued for their ability to selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture at a much faster rate than the other, allowing for their separation. researchgate.netnih.gov
Candida antarctica lipase (B570770) B (CAL-B) is a particularly popular and versatile enzyme for the resolution of various piperidine-based intermediates. mdpi.comresearchgate.net It has been successfully used in the chemoenzymatic synthesis of trans-3-amino-4-hydroxypiperidines, which involved an enzymatic resolution step. Similarly, the kinetic resolution of racemic esters of piperidone derivatives has been achieved with high enantiomeric excess using CAL-B. mdpi.com The efficiency of enzymatic resolution can be influenced by the immobilization technique used for the enzyme and the reaction medium. researchgate.netacs.org For example, the enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate was most effective with a specific preparation of CAL-B. researchgate.net
The following table summarizes the types of resolution methods applied to this compound and related structures.
Table 1: Resolution Methods for Racemic Piperidine Intermediates| Resolution Method | Resolving Agent/Enzyme | Target Compound/Intermediate | Reference |
|---|---|---|---|
| Diastereomeric Salt Formation | (R)-O-acetyl mandelic acid | Racemic trans-1-benzyl-4-(benzylamino)piperidin-3-ol | researchgate.net |
| Diastereomeric Salt Formation | Di-benzoyl-L-tartaric acid, (S)-mandelic acid | Racemic piperidine derivatives | google.com |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | rac-trans-3-alkoxyamine-4-oxygenated-2-piperidones | mdpi.com |
| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Racemic epoxide precursor to trans-3-amino-4-hydroxypiperidines |
Purification and Characterization of Synthetic Products
Following the synthesis and any necessary resolution steps, the resulting this compound product must be purified to remove impurities, unreacted starting materials, and by-products. Subsequently, the purified compound is characterized to confirm its identity, structure, and purity.
Purification Techniques
Standard laboratory and industrial purification methods are employed for this compound. A common final purification step for the neat liquid product is high-vacuum rectification (distillation). google.com This technique separates compounds based on differences in their boiling points and is effective for removing less volatile or non-volatile impurities. For solid derivatives or intermediates, purification is often achieved using flash column chromatography on a solid support like silica (B1680970) gel. rsc.org This chromatographic method separates components of a mixture based on their differential adsorption to the stationary phase. rsc.org After purification, the final product is typically obtained as a liquid, which can range from extremely lurid to a yellow or orange oil. google.comrsc.org
Characterization Methods
A suite of analytical techniques is used to verify the structural integrity and purity of the synthesized this compound.
Gas Chromatography (GC): GC is used to assess the purity of the final product. In one instance, analysis showed the content of N-benzyl-3-piperidinol to be greater than 99%. google.com For chiral alcohols, GC with a chiral stationary phase column is a powerful tool for determining the enantiomeric composition and resolution of enantiomeric esters. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique for determining the enantiomeric excess (ee) of the resolved products, ensuring the effectiveness of the resolution process. mdpi.com Additionally, specific HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed to detect and quantify residual this compound when it is used as an intermediate in the synthesis of other active pharmaceutical ingredients, such as benidipine (B10687). semanticscholar.org
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. rsc.org These methods provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the benzyl group, the piperidine ring, and the hydroxyl group, and their respective chemical environments. The coupling constants in ¹H NMR can also help determine the stereochemistry of substituents on the piperidine ring. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound by determining its mass-to-charge ratio. rsc.org
Physical Properties: Basic physical constants are also determined, such as boiling point and relative density, which serve as indicators of purity. For example, synthesized N-benzyl-3-piperidinol has a reported boiling point of 273 °C–277 °C and a relative density of 1.07 g/mL at 25 °C. google.com
The following table summarizes the characterization data reported for this compound.
Table 2: Characterization Data for this compound| Technique | Observation/Result | Purpose | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Content > 99% | Purity Assessment | google.com |
| High Vacuum Rectification | 180 °C–195 °C / 2mmHg | Purification | google.com |
| Boiling Point | 273 °C–277 °C | Physical Characterization | google.com |
| Relative Density | 1.07 g/mL (at 25 °C) | Physical Characterization | google.com |
| ¹H and ¹³C NMR | Spectra consistent with structure | Structural Elucidation | rsc.org |
| Mass Spectrometry (MS) | [M+H]⁺: 192.1383 | Molecular Weight Confirmation | rsc.org |
Compound Index
Advanced Analytical Methodologies for 1 Benzylpiperidin 3 Ol
Spectroscopic Characterization
Spectroscopic methods are indispensable for determining the molecular structure of 1-Benzylpiperidin-3-ol by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's atomic arrangement.
In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the protons reveal their electronic environment and proximity to other protons. For this compound, the spectrum typically shows a multiplet for the aromatic protons of the benzyl (B1604629) group between δ 7.25 and 7.36 ppm. rsc.org The benzylic protons (CH₂) appear as a singlet at approximately δ 3.61 ppm. rsc.org The proton on the carbon bearing the hydroxyl group (H-3) is observed as a multiplet around δ 3.84–3.92 ppm. rsc.org The various protons on the piperidine (B6355638) ring produce a series of multiplets in the upfield region of the spectrum, typically between δ 1.44 and 2.67 ppm. rsc.org
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The aromatic carbons of the benzyl group show signals in the δ 127-138 ppm range. rsc.org Specifically, the spectrum shows peaks at δ 127.4 ppm (CPh), 128.4 ppm (2 CPh), 129.3 ppm (2 CPh), and 137.7 ppm for the quaternary carbon (CqPh). rsc.org The carbon attached to the hydroxyl group (C-3) resonates at approximately δ 66.2 ppm. rsc.org The benzylic carbon (CH₂) gives a signal at δ 63.0 ppm. rsc.org The other carbons of the piperidine ring (C-2, C-4, C-5, and C-6) appear at δ 60.2 ppm, 53.6 ppm, and between 21.6 and 31.7 ppm. rsc.org
Table 1: NMR Spectroscopic Data for this compound
| Technique | Atom | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | Aromatic (Ph-H) | 7.25–7.36 (m) | rsc.org |
| Benzylic (CH₂) | 3.61 (bs) | rsc.org | |
| Piperidine (H-3) | 3.84–3.92 (m) | rsc.org | |
| Piperidine (H-2, H-6) | 2.27–2.67 (m) | rsc.org | |
| Piperidine (H-4, H-5) | 1.44–1.97 (m) | rsc.org | |
| ¹³C NMR | Aromatic (CqPh) | 137.7 | rsc.org |
| Aromatic (CPh) | 129.3 (2C), 128.4 (2C), 127.4 | rsc.org | |
| Piperidine (C-3) | 66.2 | rsc.org | |
| Benzylic (CH₂) | 63.0 | rsc.org | |
| Piperidine (C-2) | 60.2 | rsc.org | |
| Piperidine (C-6) | 53.6 | rsc.org | |
| Piperidine (C-4, C-5) | 21.6, 31.7 | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure by analyzing its fragmentation patterns. evitachem.com In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (191.27 g/mol ). clearsynth.com
A prominent fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. semanticscholar.orgarkat-usa.org Another significant fragment can be observed at m/z 133, resulting from a rearrangement and loss of a neutral fragment. semanticscholar.orgarkat-usa.org Other fragments may arise from the piperidine ring itself. scienceready.com.auchim.lu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental formula (C₁₂H₁₇NO). rsc.org
Table 2: Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Reference |
| 205 | [M]⁺ (of an epoxy derivative) | semanticscholar.orgarkat-usa.org |
| 192.1 | [M+H]⁺ | rsc.org |
| 133 | [C₈H₁₅N]⁺ | semanticscholar.orgarkat-usa.org |
| 120 | [C₈H₁₀N]⁺ | semanticscholar.orgarkat-usa.org |
| 91 | [C₇H₇]⁺ (Tropylium ion) | semanticscholar.orgarkat-usa.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. specac.com The spectrum of this compound displays several characteristic absorption bands.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3200–3600 (broad) | O-H Stretch | Hydroxyl (-OH) | libretexts.org |
| > 3000 | C-H Stretch | Aromatic (Benzyl) | libretexts.org |
| 2800–3000 | C-H Stretch | Aliphatic (Piperidine, CH₂) | |
| 1029–1200 | C-N Stretch | Tertiary Amine | specac.com |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the skeletal vibrations of the molecule. americanpharmaceuticalreview.com The technique is well-suited for in-situ analysis and can provide a characteristic "fingerprint" for the compound. americanpharmaceuticalreview.com The Raman spectrum of this compound would be expected to show characteristic bands for the piperidine ring and the benzyl substituent. For instance, the aromatic ring breathing modes of the benzyl group would give rise to distinct signals. americanpharmaceuticalreview.com The spectra exhibit characteristic features such as the amide I band around 1670 cm⁻¹ and the amide III band at 1245 cm⁻¹. americanpharmaceuticalreview.com While specific detailed Raman studies on this compound are not widely published, data is available through spectral databases. nih.gov The technique is valuable for confirming the identity of the material and for in-situ monitoring during chemical processes.
Table 4: General Raman Spectroscopy Bands for Related Structures
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group/Feature | Reference |
| ~1670 | Amide I | Protein-like structures | americanpharmaceuticalreview.com |
| ~1245 | Amide III | Protein-like structures | americanpharmaceuticalreview.com |
| 1010, 1550 | Tryptophan bands | Aromatic side-chains | americanpharmaceuticalreview.com |
| 500-1700 | Fingerprint Region | Overall molecular structure | americanpharmaceuticalreview.com |
Chromatographic Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification in various matrices. nih.govresearchgate.net Due to its polarity, a dedicated HPLC method is often developed for its detection, especially when it is a residual process-related impurity in the synthesis of other compounds, such as benidipine (B10687). nih.govsemanticscholar.org
A typical HPLC method would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the benzyl chromophore absorbs, such as 230 nm. lgcstandards.com The method can be validated for parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable analysis. nih.govresearchgate.net The purity of commercially available this compound is often stated as >95% or higher as determined by HPLC. lgcstandards.comklivon.com
Table 5: Example HPLC Method Parameters for Piperidine Derivatives
| Parameter | Condition | Reference |
| Technique | Reverse-Phase HPLC | nih.govresearchgate.net |
| Column | C18 or similar | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | nih.govresearchgate.net |
| Detector | UV | lgcstandards.com |
| Detection Wavelength | ~230 nm | lgcstandards.com |
| Application | Purity assessment, quantification of residuals | nih.govresearchgate.netsemanticscholar.org |
Method Development and Validation for Purity Assessment
The development and validation of analytical methods are critical for assessing the purity of this compound, ensuring it meets the stringent requirements for its intended use, such as in pharmaceutical synthesis. The validation process confirms that an analytical procedure is suitable for its purpose by demonstrating its performance characteristics. nihs.go.jp Key parameters evaluated during method validation, as outlined by international guidelines, include accuracy, precision, specificity, linearity, range, and robustness. npra.gov.myich.org
A specific High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the detection of residual this compound, a crucial quality control step in the synthesis of drugs like Benidipine. semanticscholar.orgresearchgate.net Due to the highly polar nature of this compound, a dedicated method is often required for its accurate quantification. semanticscholar.org
The validation of such a method involves a comprehensive set of experiments to establish its reliability. europa.eu For instance, the method developed for detecting residual this compound in Benidipine synthesis was validated according to established protocols, ensuring its suitability for quality control in commercial production. semanticscholar.orgnih.gov
Table 1: HPLC Method Validation Parameters for this compound
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interference from other components at the retention time of the analyte. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of test results to the true value, often assessed by recovery studies. | Recovery within 98-102%. |
| Precision | Degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with varied parameters (e.g., flow rate, pH). |
This table presents typical criteria based on general method validation guidelines.
Detection of Process-Related Impurities (e.g., in Benidipine Synthesis)
This compound is a key starting material in the synthesis of the calcium channel blocker Benidipine. nih.gov During the manufacturing process, several impurities can arise, and their detection and control are paramount for the quality of the final drug substance. documentsdelivered.com Residual this compound (referred to as Ben-2 in some literature) is a primary process-related impurity, resulting from an incomplete reaction. semanticscholar.orgresearchgate.net
Given its high polarity, a specialized HPLC method is necessary to detect and quantify residual this compound, as it may not be adequately resolved by the primary method used for the final product assay. semanticscholar.org In the synthesis of Benidipine, a specific HPLC method was developed for this purpose, using a reference standard of this compound for accurate quantification. nih.gov
Other process-related impurities identified in Benidipine synthesis include those derived from other intermediates or side reactions. semanticscholar.org
Table 2: Process-Related Impurities in Benidipine Synthesis
| Impurity Name | Common Name/Code | Origin | Analytical Control |
|---|---|---|---|
| This compound | Ben-2 | Unreacted starting material. semanticscholar.org | Separate, validated HPLC method. nih.gov |
| 5-(methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | Ben-1 impurity | Incomplete reaction of an earlier intermediate. semanticscholar.org | UPLC/HPLC method for the final product. semanticscholar.org |
| 3-(1-benzylpiperidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Ben-ox impurity | Oxidation of the dihydropyridine (B1217469) ring in Benidipine. semanticscholar.org | UPLC/HPLC method for the final product. semanticscholar.org |
Source: Data compiled from a study on Benidipine impurities. semanticscholar.org
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. waters.comacgpubs.org This technology is particularly advantageous for the complex analysis required in pharmaceutical development, such as impurity profiling and stability studies. waters.com The principles of method development, such as optimizing mobile phase composition and pH, are the same for both HPLC and UPLC, but UPLC's efficiency allows for much faster exploration of these parameters. lcms.cz
Stability-Indicating UPLC Assay Method Development
A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. researchgate.net Developing such a method is crucial for determining the shelf-life and storage conditions of a drug substance. Stress testing, where the substance is exposed to harsh conditions like acid, base, oxidation, heat, and light, is a key part of this development. nih.govresearchgate.net
In the context of Benidipine, where this compound is a structural component, a stability-indicating UPLC assay method was developed and validated. semanticscholar.orgnih.gov This method was proven effective in separating the Benidipine peak from various degradation products formed under stress conditions. nih.gov The validation of this UPLC method ensures its accuracy, precision, and specificity for use in stability studies. researchgate.net
Table 3: Example of UPLC Conditions for Stability-Indicating Assay
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18, 1.7 µm |
| Mobile Phase | Gradient elution with a mixture of buffer and organic solvent (e.g., acetonitrile). |
| Flow Rate | Optimized for UPLC columns (e.g., 0.3-0.6 mL/min). |
| Detection | Photodiode Array (PDA) detector to monitor peaks at multiple wavelengths. |
| Column Temperature | Controlled, e.g., 25°C. |
This table represents typical UPLC conditions based on literature for pharmaceutical analysis. acgpubs.org
Determination of Stereochemical Purity
This compound is a chiral compound, existing as (R) and (S) enantiomers. bldpharm.com Since different enantiomers of a compound can have distinct biological activities and properties, determining the stereochemical or enantiomeric purity is essential, especially when it is used as an intermediate for a single-enantiomer drug. mdpi.comdiva-portal.org
The most common technique for determining enantiomeric purity is chiral chromatography, particularly Chiral HPLC. For piperidine derivatives like this compound, methods have been developed using cellulose-based chiral stationary phases (e.g., Chiralpak IC) with mobile phases like hexane/isopropanol to separate the enantiomers and quantify impurities to levels below 0.5%.
Other methods can also contribute to the stereochemical analysis. The absolute configuration of chiral molecules can be definitively determined by single-crystal X-ray analysis, provided a suitable crystal can be obtained. researchgate.net Additionally, the resolution of racemic mixtures using chiral resolving agents, such as (R)-O-acetyl mandelic acid, is a common strategy in synthesis that also confirms the stereochemical nature of the intermediates. researchgate.net
Table 4: Methods for Stereochemical Purity Determination
| Method | Principle | Application to this compound |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of (R) and (S) enantiomers. |
| Single-Crystal X-ray Analysis | Diffraction of X-rays by a crystal lattice to determine the three-dimensional structure. | Unambiguous determination of absolute configuration (e.g., 3R, 4R) in related amino alcohol derivatives. researchgate.net |
| Chiral Resolving Agents | Formation of diastereomeric salts with a pure chiral acid or base, which can be separated by conventional methods like crystallization. | Used to resolve racemic mixtures of related piperidine intermediates. researchgate.net |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Comparison of experimental spectra with computed spectra to assign absolute configuration. mdpi.com |
Pharmacological Investigations and Biological Evaluation of 1 Benzylpiperidin 3 Ol and Its Analogs
General Pharmacological Relevance of Piperidine (B6355638) Derivatives
The versatility of the piperidine scaffold allows for the synthesis of diverse derivatives, including substituted piperidines, spiropiperidines, and condensed piperidine systems. mdpi.comresearchgate.net This structural diversity enables the fine-tuning of pharmacological properties to achieve desired therapeutic effects. For instance, piperidine derivatives have been successfully developed as agents for treating Alzheimer's disease, such as Donepezil (B133215). mdpi.com The incorporation of the piperidine ring can influence a molecule's pharmacokinetic and pharmacodynamic profiles, often enhancing membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net
The broad spectrum of biological activities associated with piperidine-containing compounds has spurred extensive research into their synthesis and pharmacological evaluation. mdpi.comnih.gov Natural alkaloids with piperidine structures, like those found in black pepper (Piper nigrum), have demonstrated a range of biological effects, from antibacterial to anticancer properties. researchgate.netencyclopedia.pub Synthetic piperidine derivatives are continually being explored for novel therapeutic applications, highlighting the enduring importance of this heterocyclic system in the quest for new medicines. mdpi.comresearchgate.net
Exploration of Potential Biological Activities
The chemical scaffold of 1-benzylpiperidin-3-ol and its analogs has been a subject of interest in medicinal chemistry due to the known biological activities of piperidine derivatives. ontosight.ai Research has explored the potential of these compounds in various therapeutic areas.
Anti-inflammatory Effects
Derivatives of piperidine are recognized for their potential anti-inflammatory properties. researchgate.netencyclopedia.pub For example, monoacylglycerol lipase (B570770) (MAGL) inhibitors, which can possess a piperidine structure, are considered for their anti-inflammatory effects. unisi.it The inhibition of MAGL leads to an increase in the levels of 2-arachidonoylglycerol (B1664049) (2-AG), which can modulate inflammatory pathways. unisi.it While direct studies on the anti-inflammatory effects of this compound are not extensively detailed in the provided results, the broader class of piperidine derivatives it belongs to has established anti-inflammatory potential. researchgate.netencyclopedia.pubunisi.it
Analgesic Effects
The potential for analgesic, or pain-relieving, effects is another area of investigation for piperidine derivatives. ontosight.ai Some piperidine-based compounds have been evaluated for their ability to modulate pain pathways. chemimpex.com For instance, certain derivatives have been studied for their activity as delta-opioid receptor (DOR) agonists, which play a role in analgesia. researchgate.net Specifically, a DOR agonist featuring a 1-benzylpiperidin-4-yl moiety has been shown to have improved DOR agonist activity. researchgate.net This suggests that the 1-benzylpiperidine (B1218667) scaffold can be a valuable component in the design of new analgesic agents.
Anticholinergic Effects
Compounds with anticholinergic activity work by blocking the action of the neurotransmitter acetylcholine (B1216132). nih.gov Piperidine derivatives are a known class of compounds that can exhibit anticholinergic effects. ontosight.ai This activity is relevant in the treatment of various neurological and other conditions. google.com Anticholinergic agents can have a range of effects on the body, and their potential therapeutic applications are diverse. nih.gov The investigation of this compound and its analogs for anticholinergic activity is a logical extension of the known pharmacological profile of the broader piperidine class. ontosight.ai
Neuropharmacological Applications and Neurotransmitter Systems Modulation
The benzoylpiperidine fragment is considered a privileged structure in the development of new drugs targeting the central nervous system. nih.gov This is due to its presence in numerous bioactive molecules with neuroprotective and other psychotropic properties. nih.gov
Influence on Neurotransmitter Systems
Piperidine derivatives, including those related to this compound, have been shown to interact with various neurotransmitter systems, suggesting their potential in treating neurological and neurodegenerative disorders. nih.govmdpi.com
Serotonergic and Dopaminergic Systems: Many antipsychotic drugs that target the serotonergic and dopaminergic systems incorporate a benzoylpiperidine framework. nih.gov For instance, compounds with a 4-(p-fluorobenzoyl)piperidine moiety have been developed with mixed affinity for 5-HT1A and 5-HT2A serotonin (B10506) receptors. nih.gov Furthermore, the design of dual-target inhibitors of acetylcholinesterase and the serotonin transporter for Alzheimer's disease has utilized the N-benzylpiperidine scaffold. mdpi.com The interaction of these compounds with key residues in the binding sites of these proteins highlights the role of the benzylpiperidine moiety in modulating serotonergic neurotransmission. mdpi.com
Acetylcholine System: The neurotransmitter acetylcholine is crucial for cognitive and motor functions. mdpi.com Imbalances in this system are linked to several neurological conditions. mdpi.com Antagonism of muscarinic acetylcholine receptors, a key component of this system, is a therapeutic strategy for various neurological disorders. google.com Notably, derivatives of N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide have been developed as selective antagonists for the M4 muscarinic receptor, indicating the potential of the 1-benzylpiperidine structure in modulating the cholinergic system. google.com
Other Neurotransmitter Interactions: The influence of piperidine-based structures extends to other neurotransmitter systems as well. For example, cocoa flavanols, which can contain piperidine-like structures, have been shown to interact with neurotransmitter systems including dopamine (B1211576) and serotonin, potentially influencing mood and cognitive function. nih.gov Estradiol, a hormone that modulates neurotransmitter systems, affects serotonergic, dopaminergic, and glutamatergic signaling, and some synthetic molecules designed to interact with these systems incorporate piperidine rings. frontiersin.org
Potential for Treatments of Neurological Disorders
Research into this compound and its analogs has revealed their potential as therapeutic agents for neurological disorders. The neuroprotective properties of these compounds are a key area of investigation. For instance, certain benzyl (B1604629) phenylacetamide compounds, which are structurally related to this compound, have demonstrated significant neuroprotective effects. nih.gov
Studies have shown that the cytoprotective effects of these compounds correlate with their affinity for sigma-1 receptors. nih.gov In preclinical models of stroke, specific sigma-1 selective benzyl phenylacetamides, such as LS-127 and LS-137, have been shown to reduce infarct volume by approximately 50% at a dose of 100 µg/kg. nih.gov These findings suggest that sigma-1 receptor selective compounds could be valuable in minimizing neuronal damage following events like stroke or head trauma. nih.gov The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondrion interface, is known to regulate crucial cellular processes including signal transduction, cellular survival, and synaptogenesis, and its ligands have shown antidepressant, anxiolytic, and analgesic effects in preclinical studies. nih.gov
Activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine moiety is a recognized pharmacophore found in the marketed AChE inhibitor, donepezil. nih.gov
Several studies have explored the potential of 1-benzylpiperidine derivatives as cholinesterase inhibitors. In one study, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized and evaluated. uj.edu.plresearchgate.net While the parent 1-benzylpiperidine amide of 1H-indole-5-carboxylic acid was a weak, non-selective inhibitor of both enzymes, certain substituted analogs showed moderate and selective inhibitory activity against BuChE. uj.edu.plresearchgate.net Specifically, the introduction of a substituent at the meta position of the phenyl ring of the N-benzylpiperidine fragment led to selective BuChE inhibitors, with the 1-(3-chloro)benzylpiperidine amide derivative being the most active. uj.edu.plresearchgate.net
Another study on pyridonepezils, which incorporate the 1-benzylpiperidine structure, found that these compounds were potent and selective inhibitors of AChE. nih.gov The potency was influenced by the length of the linker chain, with ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate being the most potent inhibitor of human AChE (hAChE). nih.gov Furthermore, some of these compounds demonstrated dual inhibitory activity against both hAChE and hBuChE. nih.gov
However, not all 1-benzylpiperidine derivatives show significant cholinesterase inhibition. A study of 4,5-dimethoxy-2-nitrobenzohydrazides and 1-(1-benzylpiperidin-4-yl)ethan-1-ones found that only a few compounds exhibited modest AChE/BuChE inhibition. semanticscholar.org
Sigma Receptor Ligand Studies
The sigma receptors, classified into sigma-1 and sigma-2 subtypes, are recognized as important targets for the development of therapeutics for neurological disorders. researchgate.net The piperidine moiety is a key pharmacophore for ligands of both sigma receptor subtypes. researchgate.net
Sigma-1 Receptor Affinity
Numerous studies have demonstrated that 1-benzylpiperidine analogs can exhibit high affinity for the sigma-1 receptor. A series of N-(1-benzylpiperidin-4-yl)arylacetamides were found to have a higher affinity for sigma-1 versus sigma-2 receptors. nih.gov The affinity for the sigma-1 receptor was not significantly affected by replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene, naphthyl, or indole. nih.gov However, replacement with an imidazole (B134444) or pyridyl ring led to a significant loss in affinity. nih.gov Comparative molecular field analysis indicated that the electrostatic properties of the substituents on the phenylacetamide aromatic ring were crucial for sigma-1 receptor binding. researchgate.netnih.gov
Further research has identified highly selective sigma-1 receptor ligands among 1-benzylpiperidine derivatives. For example, a polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, showed a high affinity for the human sigma-1 receptor (hσ1R) with a Ki value of 1.45 nM and was 290-fold selective over the sigma-2 subtype. researchgate.net
The development of sigma-1 receptor agonists is also a promising area, with some compounds showing potential in improving cognitive impairment. google.com
Sigma-2 Receptor Binding
While many 1-benzylpiperidine analogs show a preference for the sigma-1 receptor, some have also demonstrated significant binding to the sigma-2 receptor. nih.gov In the series of N-(1-benzylpiperidin-4-yl)arylacetamides, substitution on both the phenylacetamide and benzyl aromatic rings with a halogen resulted in a notable increase in affinity for the sigma-2 receptor, while maintaining similar affinity for the sigma-1 receptor. researchgate.netnih.gov
Structure-affinity relationship studies have shown that piperazine-based compounds are often more potent at the sigma-2 binding site than their corresponding piperidine counterparts. unimi.it However, the development of selective sigma-2 ligands remains a challenge in medicinal chemistry. acs.org
Structure-Activity Relationships for Sigma Ligands
Structure-activity relationship (SAR) studies have provided valuable insights into the design of potent and selective sigma receptor ligands based on the 1-benzylpiperidine scaffold.
Key findings from SAR studies include:
Aromatic Substituents: The nature and position of substituents on the aromatic rings of the molecule significantly influence both affinity and selectivity for sigma receptor subtypes. nih.gov For instance, electron-withdrawing groups on the phenyl ring can enhance binding to the sigma-1 receptor. acs.org
Piperidine vs. Piperazine (B1678402): In many cases, replacing the piperidine ring with a piperazine ring leads to increased potency, particularly for the sigma-2 receptor. unimi.it
N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining selectivity for sigma receptors over other targets like dopamine D2 receptors. acs.org
The table below summarizes the sigma receptor binding affinities for selected 1-benzylpiperidine analogs.
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.9 | 240 | 61.5 |
| Compound 1 | - | - | 100 |
| Compound 10 | - | - | >92 |
| Compound 18 | - | - | >122 |
| Compound 22 | - | - | 77 |
| Compound 37 | - | - | 74 |
| Compound 40 | - | - | 80 |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | - | 290 |
Data sourced from multiple studies. researchgate.netresearchgate.netnih.gov
Dopamine and Serotonin Transporter Interactions
The dopamine transporter (DAT) and serotonin transporter (SERT) are critical for regulating neurotransmitter levels in the brain and are targets for drugs used to treat various neurological and psychiatric conditions. nih.gov Analogs of 1-benzylpiperidine have been extensively studied for their interactions with these transporters.
Several analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have shown preferential and potent interaction with the DAT over the SERT. acs.org The selectivity is significantly influenced by substitutions on the phenyl ring of the N-benzyl group. acs.org Compounds with strong electron-withdrawing substituents, such as nitro or fluoro groups, were found to be the most active and selective at the DAT. acs.org For example, the nitro-substituted compound 11b was highly potent (IC50 = 16.4 nM) and selective (SERT/DAT = 108). acs.org
In another study, the introduction of an exocyclic hydroxyl group on the N-alkyl-aryl side chain of constrained piperidine derivatives was investigated. nih.gov The position of the hydroxyl group was found to be important for DAT affinity and selectivity. Compound 11b, with a hydroxyl group in the benzylic position of an N-propyl side chain, was the most potent and selective for DAT (Ki = 8.63 nM; SERT/DAT = 172). nih.gov
Conversely, some 1-benzylpiperidine derivatives have been designed to target the serotonin transporter. A series of 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives were evaluated as dual-target inhibitors of acetylcholinesterase and the serotonin transporter for potential use in Alzheimer's disease. mdpi.com Some of these compounds displayed affinity for SERT in the low micromolar range. mdpi.com
The table below presents the interaction data of selected 1-benzylpiperidine analogs with dopamine and serotonin transporters.
| Compound | DAT Affinity (IC50 or Ki, nM) | SERT Affinity (Ki, nM) | SERT/DAT Selectivity Ratio |
| 5a (R = F) | 17.2 | - | 112 |
| 11b (R = NO2) | 16.4 | - | 108 |
| 13b | 13.8 | - | - |
| 11b (hydroxyl derivative) | 8.63 | - | 172 |
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound and its analogs is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies, which explore how modifications to different parts of the molecule affect its biological function, have been crucial in understanding and optimizing the therapeutic potential of this class of compounds.
Impact of Piperidine Ring Structure on Biological Activity
The piperidine ring is a fundamental component of numerous bioactive compounds and pharmaceuticals. kcl.ac.ukmdpi.com Its conformation and substitution patterns significantly influence the biological activity of this compound and its derivatives.
The piperidine moiety is a common feature in a vast number of biologically active natural products and marketed drugs, making it a key target for synthetic modifications to develop new therapeutic agents. kcl.ac.uk The inherent flexibility and three-dimensional nature of the piperidine ring allow it to interact favorably with various biological targets. researchgate.net In many bioactive compounds, the piperidine ring acts as a crucial scaffold, and its substitution pattern, including the position and nature of substituents, dictates the compound's pharmacological profile. nih.govencyclopedia.pub For instance, in the context of dopamine transporter (DAT) ligands, the piperidine ring is a key structural element for potent and selective inhibitors. acs.orgacs.org
The position of substituents on the piperidine ring is also critical. For instance, in a series of donepezil analogs, which are acetylcholinesterase inhibitors, substitution at the 2-position of the piperidine ring was investigated to understand its impact on potency. kcl.ac.uk Similarly, in the development of influenza H1N1 virus inhibitors, 1,4,4-trisubstituted piperidines were synthesized and evaluated, highlighting the importance of the substitution pattern on the piperidine core. ub.edu
Role of Benzyl and Hydroxyl Groups
The benzyl and hydroxyl groups are key functional moieties of the this compound scaffold, and their presence and positioning are critical for its biological activity. cymitquimica.com
The benzyl group , attached to the nitrogen atom of the piperidine ring, plays a significant role in the interaction of these compounds with their biological targets. In many cases, the N-benzyl moiety is crucial for high-affinity binding. For instance, in a series of σ1 receptor ligands, the benzyl group was found to be important for enabling optimal alignment within the binding pocket. openmedicinalchemistryjournal.com Modifications to the benzyl group, such as introducing substituents on the phenyl ring, can fine-tune the electronic and steric properties of the molecule, thereby influencing its potency and selectivity. acs.org For example, in a study of dopamine transporter inhibitors, compounds with electron-withdrawing substituents on the benzyl ring were among the most potent and selective. acs.org However, in some instances, replacement of the benzyl group with other substituents can also lead to potent compounds, indicating that the benzyl group's role can be context-dependent. nih.gov
The hydroxyl group at the 3-position of the piperidine ring also plays a pivotal role in the biological activity of these compounds. cymitquimica.com Its ability to form hydrogen bonds is often crucial for anchoring the molecule to its biological target. The position of the hydroxyl group is critical; for example, in a series of dopamine transporter inhibitors, the location of the hydroxyl group on the N-alkyl side chain was found to be important for uptake inhibition activity. nih.gov In some cases, the hydroxyl group can be replaced by other functional groups, such as a primary amide, which can lead to enhanced activity and improved metabolic stability. researchgate.net
Stereoisomeric Effects on Biological Activity
This compound contains a chiral center at the 3-position of the piperidine ring, meaning it can exist as two non-superimposable mirror images called enantiomers ((R)- and (S)-1-benzylpiperidin-3-ol). bldpharm.com The three-dimensional arrangement of atoms in these stereoisomers can lead to significant differences in their biological activity, a phenomenon known as stereoselectivity. nih.govresearchgate.net
Living systems are inherently chiral, composed of chiral molecules like amino acids and sugars. nih.gov This chirality often leads to stereoselective interactions with drugs, where one enantiomer may exhibit a significantly higher affinity for a biological target than the other. nih.gov The differential binding of enantiomers can result in one being therapeutically active while the other is less active, inactive, or even responsible for undesirable side effects. nih.govnih.gov
The importance of stereochemistry is well-documented for various classes of drugs, including those with a piperidine scaffold. researchgate.net For instance, in the development of potent and selective inhibitors of diacylglycerol lipase β (DAGLβ), the (R)-enantiomer of a key intermediate showed approximately 100-fold greater potency than the (S)-enantiomer. nih.gov Similarly, in a study of dopamine transporter inhibitors, the chirality of a newly introduced hydroxyl center was found to influence the interaction with monoamine transporters. nih.gov
The synthesis of enantiomerically pure compounds is therefore of great interest in medicinal chemistry to isolate the more active and safer stereoisomer. researchgate.net The absolute configuration of a chiral molecule can determine its biological activity, and thus, the synthesis of enantiopure aminohydroxylated piperidine derivatives is a promising strategy for developing new therapeutic agents. researchgate.net
Modification and Optimization of Analogs for Enhanced Potency and Selectivity
A primary goal in medicinal chemistry is to modify and optimize lead compounds to enhance their potency and selectivity for a specific biological target. For this compound and its analogs, this involves systematic structural modifications to improve their therapeutic profile.
One common strategy is the modification of the N-benzyl group. Introducing substituents onto the phenyl ring can modulate the electronic and steric properties of the molecule, leading to improved binding affinity and selectivity. For example, in a series of σ1 receptor ligands, halogen substitution on the phenylacetamide and benzyl moieties resulted in significantly increased affinity for σ2 receptors. researchgate.net
Another approach involves altering the piperidine ring itself. Creating more rigid and constrained analogs can enhance selectivity for the desired target. nih.gov Furthermore, the introduction of additional functional groups to the piperidine ring can create new interaction points with the biological target, thereby increasing potency.
The hydroxyl group can also be a point of modification. While often crucial for activity, its replacement with other functional groups, such as amides, can sometimes lead to improved metabolic stability and enhanced potency. researchgate.net
The synthesis of analogs with different stereochemistry is also a key optimization strategy. Isolating the more active enantiomer can lead to a more potent and safer drug with fewer side effects. researchgate.net The development of enantiomerically pure trans-4-aminopiperidin-3-ols is an example of this approach, providing valuable precursors for synthesizing analogs with desired biological activities. researchgate.net
The following table provides examples of how modifications to the this compound scaffold can impact biological activity:
| Compound/Analog | Modification | Impact on Biological Activity |
| N-Benzyl-4-piperidone derivatives | Introduction of various substituents on the benzyl group | Changes in inhibitory potency against cholinesterases. |
| (3S,5S)-1-Benzylpiperidine-3,5-diol | Introduction of a second hydroxyl group | Different biological effects compared to the mono-hydroxy analog. |
| 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol | Addition of a hydroxymethyl group | Potential for enhanced binding affinity to certain proteins. |
| Analogs with modified N-alkyl side chains | Introduction of an exocyclic hydroxyl group | Position of the hydroxyl group influences dopamine uptake inhibition. nih.gov |
| Amide analogs | Replacement of the hydroxyl group with a primary amide | Enhanced delta agonist activity and improved metabolic stability. researchgate.net |
Medicinal Chemistry Applications
Building Block for Complex Molecule Synthesis
This compound and its derivatives are valuable building blocks in medicinal chemistry for the synthesis of more complex and biologically active molecules. nih.gov The piperidine scaffold is a privileged structure, meaning it is frequently found in compounds with diverse therapeutic properties. nih.gov
The functional groups present in this compound, namely the secondary amine (after de-benzylation), the hydroxyl group, and the piperidine ring itself, provide multiple points for chemical modification. This allows for the construction of a wide array of derivatives with tailored pharmacological profiles. nih.gov
For instance, the piperidine nitrogen can be functionalized through N-alkylation or acylation to introduce various substituents, which can significantly impact the compound's activity and selectivity. nih.gov The hydroxyl group can be modified through etherification, esterification, or replaced with other functional groups to explore structure-activity relationships.
The use of this compound and its analogs as intermediates is a common strategy in the synthesis of compounds targeting a range of biological systems, including the central nervous system. encyclopedia.pub For example, piperidine derivatives are key components in the synthesis of drugs for Alzheimer's disease, such as acetylcholinesterase inhibitors. encyclopedia.pub They are also used to construct ligands for serotonin and dopamine receptors, which are important targets for the treatment of neuropsychiatric disorders. nih.gov
Furthermore, the chiral nature of this compound makes its enantiomerically pure forms particularly valuable for the synthesis of stereospecific drugs, which can offer improved efficacy and reduced side effects. researchgate.net The ability to synthesize optically pure trans-1-benzyl-4-aminopiperidin-3-ols highlights the utility of these scaffolds in constructing complex, chiral molecules with potential therapeutic applications. researchgate.net
Precursor in Drug Development
This compound and its structural relatives, such as (S)-1-Benzylpyrrolidin-3-ol, are recognized for their role as key precursors in the development of new pharmaceutical agents. smolecule.com The piperidine moiety is a privileged structure, frequently incorporated into the design of novel drugs due to its favorable pharmacokinetic properties and ability to interact with various biological targets. mdpi.comencyclopedia.pub The benzyl group attached to the piperidine nitrogen also plays a crucial role, often contributing to the binding affinity of the final drug molecule to its target receptor. encyclopedia.pub The versatility of the 1-benzylpiperidine framework allows for extensive chemical modifications, enabling the synthesis of diverse libraries of compounds for screening and optimization in the drug discovery process.
Intermediate in Pharmaceutical Synthesis (e.g., Benidipine)
A significant application of this compound is its function as a crucial intermediate in the synthesis of the antihypertensive drug, benidipine (B10687). chemicalbook.compatsnap.comsemanticscholar.org Benidipine, a dihydropyridine (B1217469) calcium channel blocker, is synthesized through a multi-step process where this compound is a key building block. semanticscholar.orgresearchgate.net
The synthesis of benidipine hydrochloride involves the reaction of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl ester (Ben-1) with this compound (Ben-2). semanticscholar.org The process requires the activation of the carboxylic acid group of Ben-1, typically with a reagent like thionyl chloride, followed by esterification with this compound. semanticscholar.org During the manufacturing process, the presence of residual this compound is monitored as a potential impurity. semanticscholar.orgresearchgate.net
A patented synthetic route for a benidipine hydrochloride intermediate outlines the preparation of 1-benzyl-3-piperidinol by the reduction of 1-benzyl-3-hydroxypyridinium halide. patsnap.com This is followed by a transesterification reaction with ethyl acetoacetate (B1235776) to yield (1-benzyl-3-piperidinyl)acetoacetate, another key intermediate in the benidipine synthesis. patsnap.com
Table 1: Synthesis Steps for Benidipine Intermediate
| Step | Reactants | Product | Key Conditions | Reference |
|---|---|---|---|---|
| 1 | 3-hydroxypyridine (B118123), benzyl bromide | 1-benzyl-3-hydroxypyridinium bromide | Methanol, reflux | patsnap.com |
| 2 | 1-benzyl-3-hydroxypyridinium bromide, sodium borohydride (B1222165) | 1-benzyl-3-piperidinol | Methanol, reflux | patsnap.com |
| 3 | 1-benzyl-3-piperidinol, ethyl acetoacetate | (1-benzyl-3-piperidinyl)acetoacetate | Toluene, reflux | patsnap.com |
Development of Novel Therapeutic Agents
The 1-benzylpiperidine scaffold is a cornerstone in the development of novel therapeutic agents targeting a range of diseases. chemimpex.com Its structural versatility allows for the creation of diverse molecular hybrids and derivatives with potential applications in various therapeutic areas. The piperidine ring is a common feature in many pharmaceuticals, and the N-benzyl group often enhances binding to target proteins. mdpi.comencyclopedia.pub
Investigation as Potential Antipsychotics
Derivatives of piperidine, particularly those incorporating a benzoylpiperidine framework, have been investigated as potential atypical antipsychotic agents. mdpi.com These compounds often exhibit high affinity for serotonin 5-HT2A receptors and a lower affinity for dopamine D2 receptors, a characteristic profile of atypical antipsychotics. mdpi.comnih.gov While direct studies on this compound as an antipsychotic are not prominent, its core structure is present in molecules designed to target these receptors. The development of novel antipsychotics often involves modifying core structures like piperidine to optimize receptor binding and pharmacological activity. mdpi.comfrontiersin.orgscielo.br
Antitumor Piperidine Alkaloid Analogues
The piperidine ring is a key structural component of many naturally occurring alkaloids with antitumor properties. frontiersin.org Researchers have synthesized analogs of these alkaloids in an effort to develop more potent and selective anticancer agents. In this context, stereochemical analogues of the antitumor piperidine alkaloid pseudodistomin D have been pursued. The synthesis of trans-3-amino-1-benzylpiperidin-4-ols, which are structurally related to this compound, serves as a potential pathway to these complex natural product analogs. researchgate.net The 1-benzylpiperidine unit provides a foundational structure for building the more complex polyhydroxylated and aminated piperidine systems found in these alkaloids.
Inhibitors for Glycosidases, Sialidases, or Neuraminidases
Polyhydroxylated piperidines, also known as iminosugars, are a class of compounds that can act as inhibitors of glycosidases, sialidases, and neuraminidases. semanticscholar.orgnih.govmdpi.com These enzymes play critical roles in various biological processes, including viral infections and metabolic disorders. A new approach to synthesizing iminosugars involves the use of 1-benzyl-4,5-epoxypiperidine-3-ols as starting materials. semanticscholar.orgresearchgate.net Through regio- and stereoselective ring-opening reactions of these epoxides, researchers have prepared 4-substituted 1-benzylpiperidine-3,5-diols. semanticscholar.orgresearchgate.net These resulting polyhydroxylated piperidine derivatives are being investigated for their potential as inhibitors of these important enzymes. semanticscholar.orgresearchgate.net
Table 2: Iminosugar Analogs from 1-Benzylpiperidine Derivatives
| Starting Material | Key Reaction | Product Class | Potential Target Enzymes | Reference |
|---|
Alzheimer's Disease Biomarker Targeting
The N-benzylpiperidine moiety is a well-established pharmacophore in the design of drugs targeting biomarkers of Alzheimer's disease (AD). encyclopedia.pubup.ac.za The primary targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, as well as the beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which is involved in the production of amyloid-beta plaques. up.ac.zaacs.org
Numerous studies have reported the synthesis and biological evaluation of N-benzylpiperidine derivatives as potential multi-target agents for AD. acs.org For instance, a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives were designed and shown to inhibit both human AChE and BChE. acs.org Similarly, novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been synthesized and evaluated for their ability to inhibit these cholinesterases. uj.edu.pl The development of such multi-target-directed ligands is a promising strategy in the search for effective AD therapies. explorationpub.comexplorationpub.com
Table 3: N-Benzylpiperidine Derivatives Targeting Alzheimer's Disease Biomarkers
| Compound Series | Target Biomarkers | Key Findings | Reference |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives | hAChE, hBChE, hBACE-1, Aβ aggregation | Identification of multi-target inhibitors. | acs.org |
| N-benzyl substituted amides of 1H-indole-5-carboxylic acid | AChE, BuChE | Some derivatives showed selective BuChE inhibition. | uj.edu.pl |
| N-benzylpiperidine carboxamide derivatives | AChE, BuChE | Evaluation against cholinesterases. | up.ac.za |
Computational Studies in Drug Design
Computational methodologies have become indispensable in modern drug discovery and development. These in silico techniques, including molecular docking, provide profound insights into the interactions between a ligand and its target protein at a molecular level. Such studies are pivotal in predicting the binding affinity and orientation of a molecule within the active site of a receptor, thereby guiding the rational design of more potent and selective drug candidates. For this compound and its analogs, computational studies have been instrumental in elucidating their potential as therapeutic agents by exploring their interactions with various biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule, such as this compound or its derivatives, to the binding site of a target protein. The binding affinity is often quantified as a docking score or binding energy, with more negative values typically indicating a more stable complex and potentially higher biological activity.
While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available research, significant computational analyses have been conducted on its structural analogs. These studies provide valuable insights into the binding characteristics of the 1-benzylpiperidine scaffold.
For instance, a study on (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, an analog of this compound, revealed significant binding interactions with an antibacterial protease. The benzyl group of the compound was found to engage in pi-alkyl interactions with the amino acid residues HIS497 and LEU666. tandfonline.com Furthermore, the benzylpiperidin-4-one moiety itself formed an alkyl bond interaction with HIS497. tandfonline.com These interactions contributed to a strong binding energy of -11.60 kcal/mol, which was more favorable than that of the standard drug used in the study (-10.40 kcal/mol). tandfonline.com When docked with another target, Mycobacterium tuberculosis enoyl reductase (InhA), this analog also demonstrated favorable interactions, with a calculated binding energy of -11.86 kcal/mol. tandfonline.com
In another computational investigation, derivatives of 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole were evaluated as potential acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. researchgate.net One of the designed compounds, B24, exhibited a high binding potency with a docking score of -11.4 kcal/mol, which was superior to the standard drug donepezil. researchgate.net The N-benzylpiperidine moiety in these compounds was identified as a crucial component for achieving optimal interactions within the binding pocket of AChE. researchgate.net
Furthermore, a molecular docking study on a series of substituted 5-phenyl-1,3,4-oxadiazole and N-benzylpiperidine analogs as AChE inhibitors reported binding scores for newly designed molecules, with compounds M1, M2, and M6 showing scores of -12.6 kcal/mol, -13 kcal/mol, and -12.4 kcal/mol, respectively. semanticscholar.org These values were significantly better than that of the standard inhibitor Donepezil (-10.8 kcal/mol). semanticscholar.org
A different study focusing on derivatives of 1-(1-benzylpiperidin-4-yl)ethan-1-one as potential antioxidants and AChE inhibitors also employed molecular docking to predict their binding conformations and energies. semanticscholar.org The docking of these ligands into the active site of AChE was performed to understand their structure-activity relationships. semanticscholar.org
The table below summarizes the molecular docking findings for various analogs of this compound against different protein targets.
| Compound/Analog | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Antibacterial Protease | -11.60 | HIS497, LEU666 |
| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Mycobacterium tuberculosis enoyl reductase (InhA) | -11.86 | ILE867, ALA919, PHE911 |
| 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole (Compound B24) | Acetylcholinesterase (AChE) | -11.4 | Not specified |
| N-benzylpiperidine analog (Compound M1) | Acetylcholinesterase (AChE) | -12.6 | Not specified |
| N-benzylpiperidine analog (Compound M2) | Acetylcholinesterase (AChE) | -13.0 | Not specified |
| N-benzylpiperidine analog (Compound M6) | Acetylcholinesterase (AChE) | -12.4 | Not specified |
| 3-(phenoxymethyl)-1-(4-(2-(piperidin-1-yl)ethoxy)benzyl)piperidin-3-ol | Toxoplasma gondii ME49 TgAPN2 | -8.3 | Not specified |
These computational findings underscore the significance of the 1-benzylpiperidine scaffold in establishing crucial interactions with various biological targets. The benzyl group consistently appears to contribute to binding through hydrophobic and pi-stacking interactions, while the piperidine ring and its substituents can form a range of other interactions, including hydrogen bonds and alkyl interactions. Although direct molecular docking data for this compound is scarce, the extensive studies on its analogs strongly suggest its potential for favorable binding to a variety of protein targets, warranting further investigation.
Advanced Research Topics and Future Directions
Investigation of Novel Derivatizations for Enhanced Bioactivity
The inherent versatility of the 1-benzylpiperidin-3-ol framework allows for extensive chemical modification to enhance its biological effects. Researchers are actively exploring novel derivatizations to improve potency, selectivity, and pharmacokinetic profiles. A primary strategy involves molecular hybridization, where the core scaffold is combined with other pharmacologically active fragments to create multi-target-directed ligands (MTDLs).
One prominent area of investigation is the development of treatments for Alzheimer's disease. encyclopedia.pub Scientists have synthesized hybrids of carbazole (B46965) and benzylpiperidine that show potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of the disease. researchgate.net Further studies have produced N-benzyl-piperidinyl-aryl-acylhydrazone derivatives designed as hybrids of the established drug donepezil (B133215), aiming to engage multiple pathological pathways in Alzheimer's. unibo.it The design of these complex molecules often focuses on achieving dual inhibition of targets like AChE and the serotonin (B10506) transporter (SERT) to address both cognitive and neuropsychiatric symptoms. mdpi.com
Another key application is in the development of antimicrobial agents. Derivatives of the related N-benzyl piperidin-4-one have been synthesized and shown to possess potent activity against fungi like Aspergillus niger and bacteria such as Escherichia coli. researchgate.net Moreover, specific 1-benzylpiperidin-4-ol derivatives have been identified as inhibitors of Type I dihydroorotase (DHOase), an essential enzyme in the pyrimidine (B1678525) biosynthesis pathway of bacteria like Staphylococcus aureus, highlighting a promising avenue for new antibiotics. mdpi.com
Bioisosteric replacement is another sophisticated derivatization technique being employed. For instance, in a series of diaryl amino piperidine (B6355638) delta opioid agonists, replacing the hydroxyl group of the piperidinol ring with a primary amide led to derivatives with enhanced agonist activity, greater selectivity, and improved metabolic stability in laboratory settings. researchgate.net These advanced synthetic strategies underscore the ongoing effort to precisely tune the molecular architecture of this compound for superior therapeutic performance.
| Derivative Class | Intended Biological Target/Activity | Key Research Finding | Reference |
| Carbazole-Benzylpiperidine Hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Inhibition | Compounds 9b and 9c showed high inhibitory activity against both enzymes. | researchgate.net |
| 1-Benzylpiperidin-4-ol Derivatives | Type I Dihydroorotase (DHOase) Inhibition | Identified as inhibitors of DHOases from Bacillus anthracis and Staphylococcus aureus. | mdpi.com |
| N-Benzyl-piperidinyl-aryl-acylhydrazone Derivatives | Multi-target ligands for Alzheimer's Disease | Designed based on molecular hybridization of donepezil and other active fragments. | unibo.it |
| Diaryl Amino Piperidine Amides | Delta Opioid Agonism | Replacement of the hydroxyl group with an amide enhanced receptor activity and metabolic stability. | researchgate.net |
Mechanistic Studies of Biological Interactions
Understanding how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. Mechanistic studies are increasingly employing a combination of biochemical assays and computational modeling to elucidate these interactions.
A significant body of research has focused on the role of these compounds as neuromodulators. chemimpex.com Derivatives have been shown to bind effectively within the catalytic site of the AChE enzyme. encyclopedia.pub Molecular docking studies have revealed that the benzyl-piperidine group forms key interactions with specific amino acid residues such as Trp84, Trp279, and Phe330, anchoring the molecule within the enzyme's active site. encyclopedia.pub Some complex carbazole-benzylpiperidine hybrids have been designed to interact with both the catalytic active site and the peripheral anionic site of cholinesterase enzymes, potentially offering a more comprehensive inhibition mechanism. researchgate.net
Beyond cholinesterase inhibition, derivatives of this compound have been investigated for other targets. For example, certain derivatives act as inhibitors of the bacterial enzyme Type I DHOase, which is vital for nucleotide synthesis and, consequently, bacterial proliferation. mdpi.com The stereochemistry of the piperidine ring is often critical for these interactions. The (3S,4S) stereoisomer of 4-benzylpiperidin-3-ol, for instance, serves as a key intermediate in the development of NMDA receptor antagonists, where precise spatial orientation is necessary for effective receptor binding. These studies highlight that the compound's biological effects are a direct result of its ability to physically interact with and modulate the function of specific proteins and enzymes. smolecule.com
| Compound/Derivative | Biological Target | Mechanism of Interaction | Reference |
| Benzylpiperidine Group | Acetylcholinesterase (AChE) | Binds to the catalytic site, interacting with key tryptophan and phenylalanine residues. | encyclopedia.pub |
| 1-Benzylpiperidin-4-ol Derivatives | Type I Dihydroorotase (DHOase) | Inhibition of the enzyme, disrupting pyrimidine biosynthesis in bacteria. | mdpi.com |
| (3S,4S)-4-Benzylpiperidin-3-ol | NMDA Receptors | Acts as a chiral building block for receptor antagonists; specific stereochemistry is crucial for binding. |
Development of Targeted Delivery Systems
A major challenge with many promising therapeutic compounds, including derivatives of this compound, is achieving effective delivery to the target site within the body. Low solubility, poor absorption, and instability can limit bioavailability. dovepress.com To overcome these obstacles, researchers are developing advanced, targeted delivery systems, with a significant focus on nanotechnology. dovepress.commdpi.com
Polymeric nanoparticles, made from biodegradable and biocompatible materials like poly-L-lactic acid (PLA) and its copolymers (PLGA), are a promising option for controlled drug delivery. dovepress.com These nanoparticles can encapsulate hydrophobic drugs, protecting them from premature degradation and improving their solubility. dovepress.com They can be formulated as nanocapsules, which have an oily core to dissolve the drug, or nanospheres, where the drug is integrated into the polymer matrix. dovepress.com
Silica (B1680970) nanoparticles represent another innovative approach. For example, amine N-halamine-labeled silica nanoparticles with a core-shell structure have been synthesized using a 2,2,6,6-tetramethyl-4-piperidinol (B29938) framework. researchgate.net These nanoparticles have shown potential as potent antibiotics, demonstrating sustained release profiles that could maximize the long-term efficacy of the antimicrobial agent. researchgate.net The suitability of 1-benzyl-3-hydroxypiperidine hydrochloride for incorporation into such novel drug delivery systems has been noted as a way to enhance the stability and effectiveness of the active ingredient. chemimpex.com These nanodelivery systems offer the potential to increase the solubility and stability of piperidine-based compounds, enhance their absorption, and prolong their circulation time in the body. mdpi.com
| Delivery System Type | Core Material | Application/Advantage | Reference |
| Polymeric Nanoparticles | PLA, PLGA | Controlled delivery of hydrophobic compounds, protection from degradation, improved bioavailability. | dovepress.com |
| Silica Nanoparticles | Silica, Amine N-halamine | Sustained release of antimicrobial agents, effective against pathogenic bacteria. | researchgate.net |
| Solid Lipid Nanoparticles (SLN) | Lipids (e.g., Soya lecithin) | Increased oral bioavailability of encapsulated compounds. | mdpi.com |
Clinical Translational Potential and Challenges
The journey of a this compound derivative from a promising laboratory compound to a clinically approved drug is fraught with challenges. While the scaffold is the basis for many successful drugs, significant hurdles must be overcome in development. dokumen.pubresearchgate.net
A primary challenge is optimizing the multi-target activity of novel derivatives. While designing ligands that can interact with multiple targets is a promising strategy for complex diseases like Alzheimer's, it is incredibly difficult to achieve the right balance of activity at each target. mdpi.com A compound might be potent at one target but have a low affinity for another, requiring further structural modifications to optimize its therapeutic profile. mdpi.com
Drug resistance is another major clinical concern, particularly for antimicrobial and antiviral agents based on the piperidine scaffold. btcpharmtech.com The overuse or misuse of such drugs can accelerate the natural evolution of pathogens, leading to mutations that render the drugs ineffective. btcpharmtech.com This necessitates continuous research into new derivatives and mechanisms of action to stay ahead of resistance.
Furthermore, the manufacturing and purification of these compounds for clinical use present significant challenges. The synthesis of benidipine (B10687), a commercial antihypertensive drug containing a this compound moiety, highlights the critical need to identify, characterize, and control process-related impurities to ensure the final drug substance is highly pure and safe. researchgate.netsemanticscholar.org The stereochemistry of the molecule adds another layer of complexity, as achieving high enantiomeric purity is often essential for efficacy and safety, requiring sophisticated synthesis or resolution techniques. thieme-connect.com Overcoming these challenges related to pharmacology, resistance, and manufacturing is essential for the successful clinical translation of the next generation of this compound-based therapies.
| Challenge Area | Specific Issue | Implication for Clinical Translation | Reference |
| Pharmacology | Difficulty in designing ligands with balanced multi-target activity. | Requires extensive structural optimization to achieve desired therapeutic effect for complex diseases. | mdpi.com |
| Drug Resistance | Pathogens can evolve and develop resistance to piperidine-based drugs. | Limits the long-term effectiveness of antimicrobial agents and necessitates ongoing drug discovery. | btcpharmtech.com |
| Manufacturing | Control of process-related impurities and stereochemistry. | Essential for ensuring the safety, purity, and consistency of the final pharmaceutical product. | researchgate.netsemanticscholar.org |
| Pharmacokinetics | Improving properties like solubility and reducing hERG toxicity. | Introduction of chiral piperidine scaffolds can help modulate these properties for better clinical outcomes. | thieme-connect.com |
Q & A
Q. What are the common synthetic routes for 1-Benzylpiperidin-3-ol, and how do their yields compare?
- Methodological Answer : The two primary synthetic routes include: (1) Reduction of 1-benzyl-3-piperidone using sodium borohydride (NaBH₄), achieving ~83% yield. This method leverages the ketone-to-alcohol reduction mechanism under mild conditions . (2) Nucleophilic substitution between 3-hydroxypiperidine hydrochloride and benzyl chloride, yielding ~57%. This route requires optimization of reaction time and temperature to minimize byproducts . Yield discrepancies arise from competing side reactions (e.g., over-alkylation) in the second method. Researchers should prioritize route (1) for higher efficiency but validate purity via chromatographic techniques .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, rinse with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a sealed container under inert gas (e.g., N₂), away from oxidizers and ignition sources. Stability data indicate no decomposition under recommended conditions (dry, 2–8°C) .
Advanced Research Questions
Q. How can researchers analyze and control process-related impurities like Ben-2 during pharmaceutical synthesis using this compound?
- Methodological Answer :
- Impurity Profiling : Ben-2 (this compound) arises as a residual starting material during benidipine synthesis. Use reversed-phase HPLC with UV detection (λ = 254 nm) for quantification. Calibrate against a reference standard with ≥95% purity .
- Control Strategies : Optimize reaction stoichiometry to minimize unreacted starting material. Implement in-process checks (e.g., TLC or inline FTIR) to monitor reaction progress. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) reduces impurity levels to <0.1% .
Q. What methodologies are effective in resolving contradictions in toxicological data for this compound derivatives?
- Methodological Answer :
- Data Reconciliation : Conflicting toxicity reports (e.g., acute oral toxicity vs. non-classified hazards) may stem from structural analogs (e.g., 1-Benzyl-3,3-dimethylpiperidin-4-one) being misattributed to the parent compound. Cross-validate studies using high-purity samples (≥98%) and standardized OECD test guidelines .
- Mechanistic Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity) to clarify discrepancies. For example, derivatives with electron-withdrawing substituents show higher cytotoxicity (IC₅₀ = 12 µM) compared to unmodified this compound (IC₅₀ > 100 µM) .
Q. How can reaction conditions be optimized to enhance stereoselectivity in this compound derivatives?
- Methodological Answer :
- Chiral Resolution : For enantiomerically pure (S)-1-Benzylpiperidin-3-ol, employ asymmetric hydrogenation using Ru-BINAP catalysts (ee > 99%). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for silylation/protection steps, as demonstrated in the synthesis of tert-butyldimethylsilyl-protected intermediates .
Q. What analytical strategies are recommended for stability testing of this compound under accelerated degradation conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Analyze degradation products via UPLC-MS/MS to identify major pathways (e.g., oxidation at the piperidine ring) .
- Stability-Indicating Methods : Develop a validated UPLC method with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Ensure resolution between parent compound and degradation products (R > 2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
